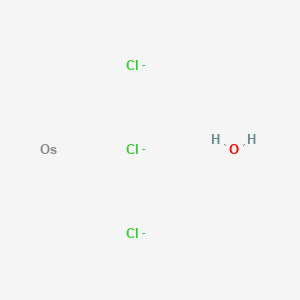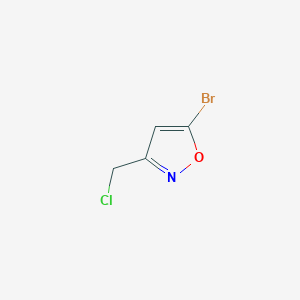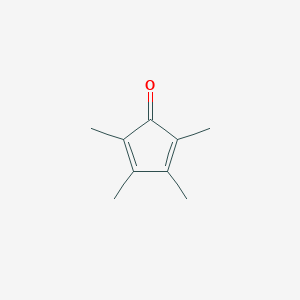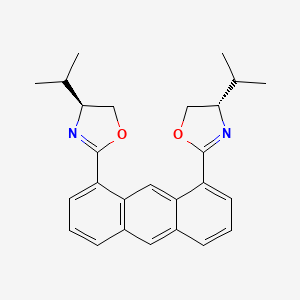
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings.
Vorbereitungsmethoden
The synthesis of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves several steps. One common method includes the reaction of anthracene with oxazoline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with specific molecular targets. The compound’s anthracene core allows for π-π stacking interactions, while the oxazoline groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to various substrates, influencing their chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene can be compared to other anthracene derivatives such as:
1,8-Bis(dimesitylboryl)anthracene: This compound also features functional groups at the 1,8-positions but with different electronic properties due to the presence of boron atoms.
9,10-Diphenylanthracene: Known for its blue light-emitting properties, this compound is used in OLEDs.
Anthraquinone derivatives: These compounds exhibit different reactivity and applications, particularly in biological systems.
The uniqueness of this compound lies in its combination of the anthracene core with oxazoline groups, providing distinct chemical and physical properties that are valuable for various applications .
Eigenschaften
Molekularformel |
C26H28N2O2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H28N2O2/c1-15(2)23-13-29-25(27-23)19-9-5-7-17-11-18-8-6-10-20(22(18)12-21(17)19)26-28-24(14-30-26)16(3)4/h5-12,15-16,23-24H,13-14H2,1-4H3/t23-,24-/m1/s1 |
InChI-Schlüssel |
SHRHAULOQSTWBY-DNQXCXABSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
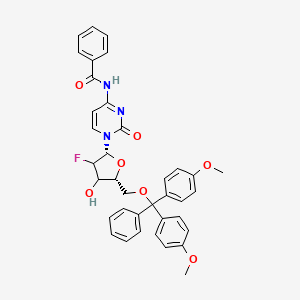
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
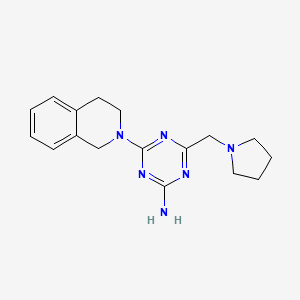
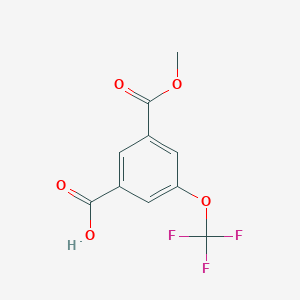

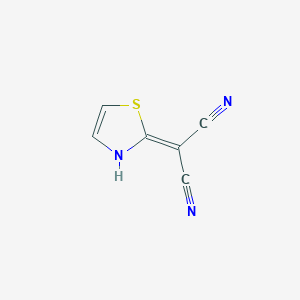
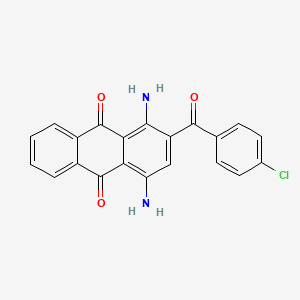
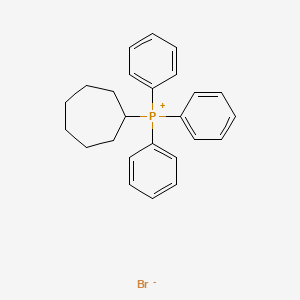
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
